molecular formula C22H19NO5 B5162393 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide

4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide

Cat. No.: B5162393
M. Wt: 377.4 g/mol
InChI Key: QMUJAVRWBOZLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide, also known as BHDMB, is a synthetic compound with potential applications in scientific research. BHDMB is a benzamide derivative that has gained attention due to its unique chemical structure and potential biological activities. In

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have antitumor activity and are being investigated as potential cancer therapies.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the immune system by inhibiting the production of certain cytokines, which are signaling molecules involved in immune responses.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is its potential as a cancer therapy. This compound has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for further investigation as a cancer therapy. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the investigation of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide. One direction is the exploration of its potential as a cancer therapy. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Another direction is the investigation of its potential as an anti-inflammatory and antioxidant agent. This compound may have applications in the treatment of inflammatory diseases and oxidative stress-related conditions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide can be synthesized via a multi-step process, starting with the reaction of 4-hydroxybenzaldehyde with 2,5-dimethoxybenzaldehyde to form 4-hydroxy-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with benzoyl chloride in the presence of a base to form this compound.

Scientific Research Applications

4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-27-19-13-18(22(26)23-15-8-10-16(24)11-9-15)20(28-2)12-17(19)21(25)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUJAVRWBOZLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.